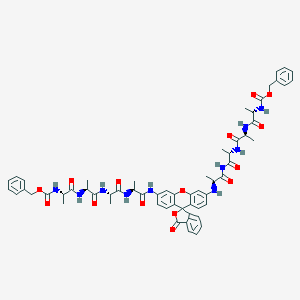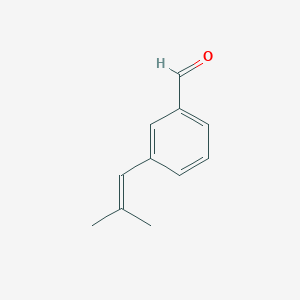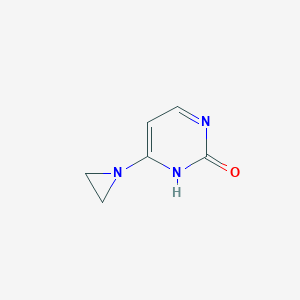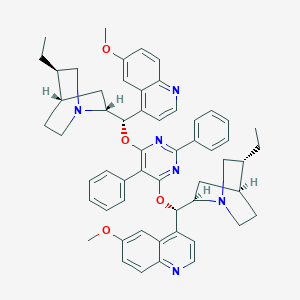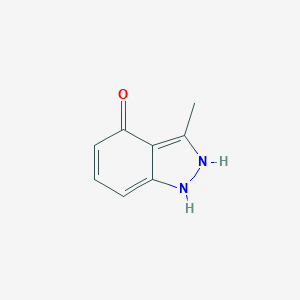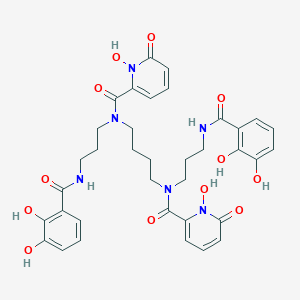
3,4,3-LI(Dicam-dihopo)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,3-LI(Dicam-dihopo) is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound belongs to the family of dihydropyridine derivatives and has shown promising results in biological and chemical studies. In
Wissenschaftliche Forschungsanwendungen
3,4,3-LI(Dicam-dihopo) has shown promising results in various scientific research applications. It has been studied for its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Furthermore, 3,4,3-LI(Dicam-dihopo) has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Wirkmechanismus
The mechanism of action of 3,4,3-LI(Dicam-dihopo) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of various diseases. Additionally, it has been shown to have an affinity for certain receptors in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3,4,3-LI(Dicam-dihopo) has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Additionally, it has been shown to have neuroprotective effects, which may contribute to its potential use in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4,3-LI(Dicam-dihopo) in lab experiments is its relatively low toxicity. Additionally, it is easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 3,4,3-LI(Dicam-dihopo) is its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4,3-LI(Dicam-dihopo). One potential direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various enzymes and receptors in the body. Furthermore, there is potential for 3,4,3-LI(Dicam-dihopo) to be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3,4,3-LI(Dicam-dihopo) involves the reaction of 4-(3,4-dichlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 2-(4-isopropyl-phenyl)ethylamine in the presence of a coupling agent. The reaction yields 3,4,3-LI(Dicam-dihopo) as a white crystalline powder, which can be purified using various methods such as recrystallization and chromatography.
Eigenschaften
CAS-Nummer |
146980-29-2 |
|---|---|
Produktname |
3,4,3-LI(Dicam-dihopo) |
Molekularformel |
C36H40N6O12 |
Molekulargewicht |
748.7 g/mol |
IUPAC-Name |
N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-[4-[3-[(2,3-dihydroxybenzoyl)amino]propyl-(1-hydroxy-6-oxopyridine-2-carbonyl)amino]butyl]-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C36H40N6O12/c43-27-13-3-9-23(31(27)47)33(49)37-17-7-21-39(35(51)25-11-5-15-29(45)41(25)53)19-1-2-20-40(36(52)26-12-6-16-30(46)42(26)54)22-8-18-38-34(50)24-10-4-14-28(44)32(24)48/h3-6,9-16,43-44,47-48,53-54H,1-2,7-8,17-22H2,(H,37,49)(H,38,50) |
InChI-Schlüssel |
CVQHQOHIQZEXLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O |
Synonyme |
1,14-bis(2,3-dihydroxybenzoyl)-5,10-bis(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(diCAM-diHOPO) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







